molecular formula C15H21N3O4S B4700842 N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4700842
M. Wt: 339.4 g/mol
InChI Key: DZPLHJWBQKASCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as DAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play a key role in various biological processes. For example, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of ion channels and G protein-coupled receptors, which can lead to changes in neuronal excitability, hormone secretion, and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its high potency and specificity for certain enzymes and receptors. This allows researchers to study the effects of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide on specific biological processes with minimal interference from other molecules. However, one limitation of using N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, including the development of new synthetic methods for N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives, the identification of new targets for N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, and the evaluation of the safety and efficacy of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide in preclinical and clinical studies. In addition, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide may have potential applications in other fields such as materials science and catalysis, which warrant further investigation.

Scientific Research Applications

N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been used as a tool to study the binding of proteins and peptides to DNA. In pharmacology, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been evaluated for its potential to modulate the activity of ion channels and G protein-coupled receptors.

properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-21-14-7-6-12(8-15(14)22-5-2)9-17-23(19,20)13-10-16-18(3)11-13/h6-8,10-11,17H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPLHJWBQKASCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2=CN(N=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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